4-Prop-1-en-2-ylbenzenesulfonic acid
Description
4-Prop-1-en-2-ylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative characterized by a sulfonic acid group (-SO₃H) at the para position (C4) of the benzene ring and a prop-1-en-2-yl substituent (CH₂-C(=CH₂)-) at the same position. The prop-1-en-2-yl group introduces an alkenyl moiety, which imparts unique electronic and steric properties to the molecule. Benzenesulfonic acids are known for their strong acidity (pKa ~0–1) due to the electron-withdrawing sulfonic acid group, and substituents like alkenyl groups may further modulate acidity, solubility, and reactivity.
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
4-prop-1-en-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-6H,1H2,2H3,(H,10,11,12) |
InChI Key |
LNIRBSSUMJWSBZ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 4-Prop-1-en-2-ylbenzenesulfonic acid with structurally related benzenesulfonic acid derivatives, highlighting substituent effects on properties and applications:
Substituent Effects on Acidity and Solubility
- Electron-Withdrawing vs. Electron-Donating Groups: The sulfonic acid group strongly withdraws electrons, stabilizing the conjugate base. Substituents like methyl (electron-donating) slightly reduce acidity compared to unsubstituted benzenesulfonic acid, while alkenyl groups (moderate electron-withdrawing via conjugation) may marginally enhance acidity . Hydrophobic substituents (e.g., dodecyl) reduce water solubility but improve surfactant properties, whereas polar groups (e.g., amino) increase solubility in aqueous or polar media .
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